SIRT2 Inhibitory Potency: Thiomyristoyl (TM) vs. AGK2, AK-7, and Cambinol
Thiomyristoyl (TM) demonstrates superior SIRT2 inhibitory potency compared to commonly used SIRT2 inhibitors AGK2, AK-7, and Cambinol. In cell-free enzyme assays, TM inhibits SIRT2 with an IC₅₀ of 28 nM, whereas AGK2 exhibits an IC₅₀ of 3,500 nM (3.5 µM), AK-7 shows an IC₅₀ of 15,500 nM (15.5 µM), and Cambinol displays an IC₅₀ of 59,000 nM (59 µM) [1]. TM is approximately 125-fold more potent than AGK2, 550-fold more potent than AK-7, and 2,100-fold more potent than Cambinol [1].
| Evidence Dimension | SIRT2 inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | AGK2: 3,500 nM; AK-7: 15,500 nM; Cambinol: 59,000 nM |
| Quantified Difference | TM is ~125x more potent than AGK2, ~550x vs AK-7, and ~2,100x vs Cambinol |
| Conditions | Cell-free enzymatic assays; substrates/conditions vary per compound but all measure SIRT2 deacetylase activity |
Why This Matters
Higher potency reduces the required compound concentration in assays, minimizing off-target effects and improving experimental signal-to-noise ratio.
- [1] Jing H, Hu J, He B, et al. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer Cell. 2016;29(3):297-310. View Source
